molecular formula C15H13F3N4O2 B2710299 N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2309802-38-6

N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2710299
CAS No.: 2309802-38-6
M. Wt: 338.29
InChI Key: GAEPDLCTLOBMQN-UHFFFAOYSA-N
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Description

N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a high-purity chemical compound designed for pharmaceutical and life science research. This small molecule features a pyrimidine core, a scaffold known for its significant therapeutic potential in medicinal chemistry . The specific mechanism of action and primary research applications for this compound are areas of active investigation. Researchers value this compound for probing biological pathways and developing novel therapeutic agents. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-24-13-11(17)9(5-10(16)12(13)18)14(23)22-6-8(7-22)21-15-19-3-2-4-20-15/h2-5,8H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPDLCTLOBMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features an azetidine ring linked to a pyrimidine moiety and is substituted with a 2,4,5-trifluoro-3-methoxybenzoyl group. This unique structural arrangement is believed to contribute to its biological activity. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds structurally related to this compound. For instance, research on related pyrimidine derivatives has shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) production .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit deubiquitinases like USP28, which plays a role in regulating protein degradation pathways involved in cancer progression .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells by altering cell signaling and promoting cell cycle arrest .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated a series of pyrimidine derivatives for their cytotoxic activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin. For example:

CompoundCell LineIC50 (μM)
Compound AMCF78.0
Compound BA54910.5
Compound CHepG212.0

These findings suggest that the structural features of these compounds significantly influence their anticancer potency .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized flow cytometry to analyze apoptosis in treated cancer cells. The results showed a marked increase in early apoptotic cells upon treatment with compounds similar to this compound:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control510
Compound X2515

This data indicates that the compound can effectively promote programmed cell death in malignant cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiating feature is its trifluoro-methoxybenzoyl substitution. Below is a comparison with analogs identified in the evidence:

Compound Name Substituents on Azetidine/Pyrimidine Molecular Weight Key Structural Differences Potential Implications
N-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine 2,4,5-Trifluoro-3-methoxybenzoyl ~363.3 g/mol (estimated) High electronegativity from three fluorine atoms and methoxy group Enhanced metabolic stability; possible improved target selectivity due to steric/electronic effects
N-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine (BG15810) 3-(Benzyloxy)benzoyl 360.4 g/mol Benzyloxy group instead of trifluoro-methoxy Reduced electronegativity; increased lipophilicity may alter membrane permeability
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride None (unsubstituted azetidine) 217.1 g/mol (free base) Lacks benzoyl substituent Simplified structure with higher solubility but reduced binding specificity
N-{1-[3,5-Bis(trifluoromethyl)phenyl]ethyl}-...pyrimidin-2-amine derivatives Bis(trifluoromethyl)phenyl Variable (~500–600 g/mol) Bulky bis-CF₃ groups; sulfoxide/sulfone side chains Potential for enhanced pharmacokinetics (e.g., prolonged half-life) due to steric bulk and polar groups

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 2,4,5-trifluoro-3-methoxybenzoyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism compared to BG15810’s benzyloxy group .
  • Azetidine vs.
  • Fluorine vs. Hydrogen/Other Halogens: Fluorine atoms enhance lipophilicity and metabolic stability, making the target compound more resistant to cytochrome P450 enzymes than non-fluorinated analogs .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₂F₃N₃O₂ 363.3 (estimated) 2,4,5-Trifluoro-3-methoxybenzoyl
BG15810 C₂₁H₂₀N₄O₂ 360.4 3-(Benzyloxy)benzoyl
ECHEMI-1380300-74-2 C₇H₁₁Cl₂N₃ 217.1 (free base) Unsubstituted azetidine

Table 2: Hypothesized ADME Profiles

Compound LogP (Predicted) Solubility Metabolic Stability
Target Compound ~2.8 Low (lipophilic) High (fluorine shielding)
BG15810 ~3.5 Moderate Moderate (benzyloxy susceptible to oxidation)
ECHEMI-1380300-74-2 ~1.2 High Low (unprotected amine)

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